

2,3,6-Trimethoxybenzoic Acid: Technical Monograph & Safety Guide

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Compound of Interest

Compound Name: 2,3,6-Trimethoxybenzoic acid

CAS No.: 60241-74-9

Cat. No.: B1348200

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Part 1: Chemical Profile & Molecular Architecture[1] The Structural Logic

2,3,6-Trimethoxybenzoic acid (2,3,6-TMBA) is a highly specific benzoic acid derivative. Unlike its more common isomer, 3,4,5-trimethoxybenzoic acid (used in Reserpine synthesis), the 2,3,6-substitution pattern creates a unique steric and electronic environment around the carboxylic acid moiety.

- **Steric Inhibition of Resonance:** The methoxy groups at positions 2 and 6 (ortho-positions) force the carboxylic acid group out of planarity with the benzene ring. This reduces the conjugation between the carbonyl and the aromatic pi-system.
- **Acidity Implications:** Consequently, the pKa of 2,3,6-TMBA (approx. 3.86) is slightly lower than benzoic acid (4.20). The anion is less destabilized by electron donation from the ring (due to the twisted structure), making the proton easier to dissociate.

Physicochemical Specifications

Data aggregated from batch analysis and predictive modeling.

Property	Specification	Method/Notes
Molecular Formula	C ₁₀ H ₁₂ O ₅	-
Molecular Weight	212.20 g/mol	-
Appearance	White to Off-White Crystalline Powder	Visual inspection
Melting Point	150°C (148–152°C range)	Capillary method; sharp melt indicates high purity.
pKa (Acid Dissociation)	3.86 ± 0.10	Potentiometric titration (25°C).
Solubility	Soluble in EtOH, MeOH, DMSO, CHCl ₃ .	Sparingly soluble in cold water; soluble in hot water.
LogP	-0.6	Lipophilic, crosses membranes easily.

Part 2: Strategic Safety & Toxicology (The "Why" Behind the Protocol)

Signal Word: WARNING GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

The "Invisible" Hazard: Dust Explosion Potential

While often overlooked in gram-scale synthesis, methoxy-substituted benzoic acids form fine, electrostatic dusts.

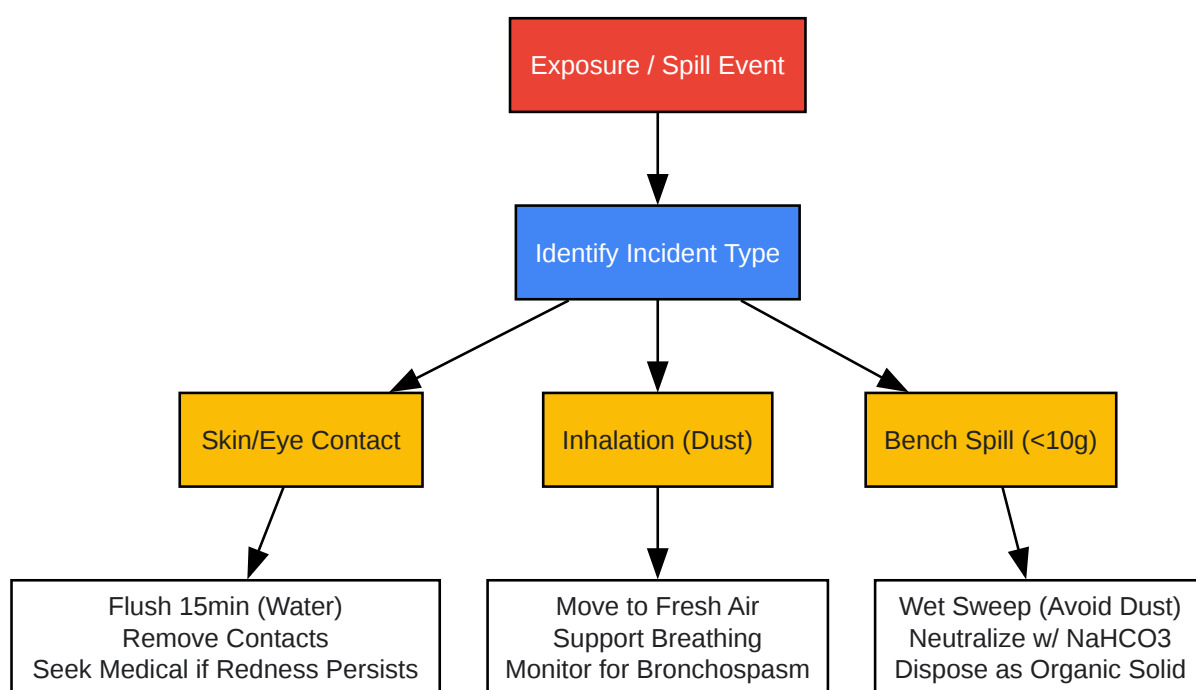
- Risk: High surface area + organic fuel + oxygen = deflagration risk in milling/drying operations.^[1]
- Control: Use anti-static liners for weighing. Ground all metal spatulas and funnels during transfer of >10g quantities.

Chemical Reactivity & Incompatibilities

- Strong Oxidizers: Reaction with permanganates or chromates can cleave the methoxy groups or degrade the ring, evolving heat.
- Acid Chlorides: Reacts rapidly with thionyl chloride () to form the acid chloride. Caution: This releases HCl and gas; must be trapped.

Emergency Response Decision Tree

Visualizing the immediate response logic for spills and exposure.



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Caption: Immediate Triage Protocol for 2,3,6-TMBA Incidents. Priority is minimizing mucosal damage.

Part 3: Synthesis & Quality Control

Primary Synthetic Route (Oxidation)

The most robust route for high-purity 2,3,6-TMBA is the oxidation of 2,3,6-trimethoxybenzaldehyde. This avoids the harsh conditions of methylating poly-hydroxy acids.

Reaction:

Protocol:

- Dissolution: Dissolve 10 mmol of aldehyde in 50 mL acetone.

- Oxidation: Add 1.5 eq.

(aq) dropwise at 0°C. Note: Exothermic.[1]

- Workup: Filter

precipitate through Celite.

- Acidification: Evaporate acetone. Acidify aqueous residue with 1M HCl to pH 2.

- Isolation: Filter the white precipitate. Recrystallize from Ethanol/Water (1:3).

Self-Validating Quality Control (NMR)

Do not rely solely on melting point. The substitution pattern (2,3,6) must be confirmed via Proton NMR (

H-NMR).[2]

Expected

H-NMR Profile (CDCl₃, 400 MHz):

- Aromatic Region (Diagnostic):
 - The 2,3,6-pattern leaves protons at positions 4 and 5.
 - These are ortho-coupled. You must see two doublets ().

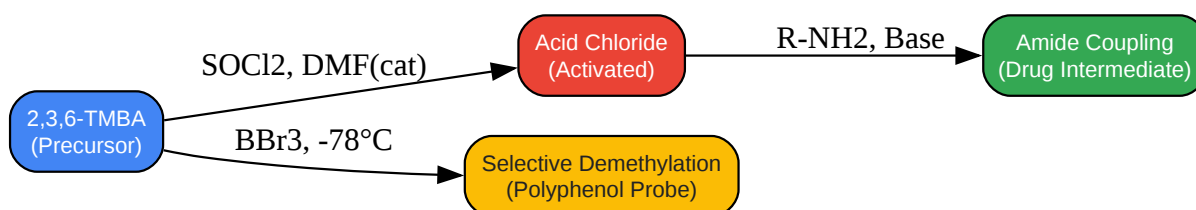
- ppm (d, 1H, H-4) and
ppm (d, 1H, H-5).
- Aliphatic Region:
 - Three methoxy groups.^{[1][3][4][5][6][7][8]} Due to symmetry breaking, you typically see three distinct singlets (or two if 2/6 overlap accidentally, but usually distinct in high field).
 - ppm.
- Acid Proton:
 - ppm (Broad singlet).

Chromatographic Purity (HPLC):

- Column: C18 Reverse Phase (e.g., Agilent Zorbax).
- Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).
- Detection: UV @ 254 nm (Benzoate absorption).

Part 4: Application Workflow & Metabolism

2,3,6-TMBA is often utilized as a "caged" scaffold or a specific metabolic probe. Below is the workflow for its activation (e.g., demethylation) or derivatization.



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Caption: Synthetic utility map. The acid chloride pathway is the primary route for pharmaceutical derivatization.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 611400, **2,3,6-Trimethoxybenzoic acid**. Retrieved from [[Link](#)]

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